Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESMLWWGMYSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Gewald + Suzuki | High regioselectivity; scalable | Requires palladium catalyst; costly ligands | 78 |
| Direct Functionalization | Avoids coupling steps; fewer intermediates | Lower yield; competing side reactions | 60 |
Optimization Strategies and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DMF enhance the solubility of intermediates in Suzuki couplings, while ethanol improves crystalinity during Gewald reactions.
Catalyst Selection
Palladium catalysts with bulky phosphine ligands (e.g., Pd(PPh₃)₄) suppress homocoupling byproducts in cross-coupling steps.
Temperature Control
Microwave irradiation reduces reaction times from 12 hours to 30 minutes in Suzuki couplings, minimizing decomposition.
Challenges in Purification and Characterization
The compound’s hydrophobic nature necessitates silica gel chromatography using ethyl acetate/hexane (1:3) for isolation. Nuclear magnetic resonance (NMR) confirms regiochemistry:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Used as a building block in synthesizing more complex organic molecules.
- Serves as an intermediate in the development of novel materials.
-
Biology:
- Investigated for potential biological activities, including interactions with biomolecules.
- Studied for its role in enzyme inhibition or receptor modulation.
-
Medicine:
- Explored as a candidate for pharmaceutical development due to its structural features that may confer bioactivity.
- Potential applications in drug formulation as an active ingredient or intermediate.
-
Industry:
- Utilized in developing new materials with specific properties, such as polymers or coatings.
Research indicates that Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate exhibits various biological activities, particularly in anticancer and antimicrobial research.
Anticancer Activity
The compound has shown promise in inhibiting the growth of several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 15.0 | Promotes mitochondrial dysfunction |
| Huh-7 | 10.0 | Alters expression of pro-apoptotic proteins |
The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including mitochondrial pathways and cell cycle regulation.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antibacterial properties against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These findings indicate potential applications in developing antimicrobial agents.
Case Studies
-
Case Study on Anticancer Activity:
A study published in Pharmaceutical Research evaluated the compound's efficacy against liver cancer cells (HepG2). Results demonstrated significant growth inhibition and induction of apoptosis through the activation of caspase pathways. -
Case Study on Antimicrobial Properties:
Research conducted by Zhang et al. (2024) explored the antibacterial effects of this compound against resistant strains of E. coli and S. aureus, showing promising results that warrant further investigation for clinical applications.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group may interact with enzymes or receptors, leading to various biological effects. The furan and thiophene rings can also play a role in its activity by stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis methods:
Key Differences in Physicochemical and Functional Properties
Pyridinylcarbamoyl (CAS 477851-72-2) enhances hydrogen-bonding capacity compared to phenyl, which could improve target binding in enzyme inhibition .
Steric and Solubility Profiles: The benzylcarbamoyl analog (CAS 477851-63-1) introduces greater hydrophobicity and steric bulk, likely reducing aqueous solubility compared to the phenyl or pyridinyl variants . Ethoxycarbonylamino-substituted thiophenes (e.g., compound 2 in ) exhibit lower molecular weights and simpler structures, favoring synthetic accessibility .
Synthetic Methodologies :
Biological Activity
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C18H15NO5S
Molar Mass: 357.38 g/mol
CAS Number: 320417-89-8
The compound features a thiophene ring, a furan moiety, and a phenylcarbamoyl group, which contribute to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , known for its mild conditions and functional group tolerance. The synthetic route may be optimized for high yield and purity, with key parameters including temperature, pressure, and solvent choice being critical in industrial applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of furan carboxylates have shown significant cytotoxicity against various cancer cell lines, including HeLa and HepG2. The IC50 values for some related compounds suggest effective inhibition of cancer cell proliferation:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 62.37 | HeLa |
| Compound B | 143.64 | HepG2 |
| Compound C | 200.73 | Vero |
The presence of specific functional groups in these compounds appears to enhance their biological activity, particularly in the context of anticancer effects .
Antibacterial Activity
In addition to anticancer properties, this compound may also exhibit antibacterial activity. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 250 |
These results indicate that structural modifications can significantly influence the antibacterial potency of furan derivatives .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The anilinocarbonyl group may interact with specific enzymes or receptors, while the furan and thiophene rings could stabilize the compound and facilitate interactions with biomolecules. This interaction can lead to alterations in cellular signaling pathways associated with cancer cell proliferation and bacterial growth inhibition.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of furan-based compounds. A notable study highlighted that certain derivatives displayed potent anticancer activities with IC50 values lower than those of traditional chemotherapeutics . Another investigation emphasized the importance of structural features in enhancing antibacterial efficacy against resistant strains of bacteria .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting from thiophene and furan precursors. Key steps include:
- Coupling reactions : Suzuki-Miyaura or Stille couplings to link the thiophene and furan rings .
- Amide formation : Introducing the phenylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Esterification : Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide in anhydrous DMF .
Optimization strategies :- Solvent choice (DMF or THF) improves solubility of intermediates .
- Temperature control (60–80°C) minimizes side reactions during coupling steps .
- Catalysts like Pd(PPh₃)₄ enhance cross-coupling efficiency .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?
- ¹H/¹³C NMR :
- Ester methyl group: Singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C) .
- Thiophene and furan aromatic protons: Multiplets in 6.5–7.5 ppm (¹H) .
- FT-IR :
- Ester C=O stretch at ~1700 cm⁻¹; amide C=O at ~1650 cm⁻¹ .
- Mass Spectrometry (HRMS) :
- X-ray Crystallography :
- Confirms dihedral angles between thiophene and furan rings, critical for reactivity .
Advanced: How can researchers resolve contradictions in reported biological activities of similar thiophene-carboxylate derivatives?
- Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) to eliminate variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing phenylcarbamoyl with sulfonamide) to isolate activity contributors .
- Meta-analysis : Cross-reference data from multiple studies, focusing on compounds with identical substitution patterns .
Advanced: What strategies are recommended for improving the compound's solubility and stability in various solvents for in vitro assays?
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding denaturation .
- Salt formation : Convert the ester to a sodium carboxylate salt for polar solvents .
- Lyophilization : Stabilize the compound in solid form and reconstitute in buffered solutions (e.g., PBS) .
Advanced: What are the methodological considerations when designing enzyme inhibition studies to evaluate this compound's mechanism of action?
- Target selection : Prioritize enzymes with known interactions with thiophene/furan motifs (e.g., kinases or proteases) .
- Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls .
- Kinetic assays : Use fluorogenic substrates to monitor real-time inhibition (e.g., Förster resonance energy transfer probes) .
Basic: What are the key steps in purifying this compound, and how can common impurities be identified and removed?
- Column Chromatography :
- Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves ester and amide byproducts .
- Recrystallization :
- Use ethanol/water mixtures to remove unreacted starting materials .
- HPLC Analysis :
- C18 reverse-phase columns detect impurities with >99% purity thresholds .
Advanced: How does the presence of the phenylcarbamoyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other substituents?
- Electronic effects : The electron-withdrawing carbamoyl group activates the furan ring for electrophilic attacks but deactivates the thiophene ring .
- Steric hindrance : The bulky phenyl group reduces reactivity at the 5-position of the furan, directing substitutions to the 3-position of the thiophene .
- Experimental validation : Conduct competition experiments with nitro- or methoxy-substituted analogs to quantify substituent effects .
Advanced: What computational methods can predict the binding affinity of this compound to potential protein targets, and how should these be validated experimentally?
- Molecular Docking (AutoDock Vina) :
- Simulate binding poses in ATP-binding pockets of kinases .
- Molecular Dynamics (GROMACS) :
- Assess stability of ligand-protein complexes over 100-ns simulations .
- Validation :
- Correlate computational ΔG values with experimental Kd from surface plasmon resonance (SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
